Regioisomeric Impact on Lipophilicity: LogP Comparison of Pyrazole Methanol Isomers
The lipophilicity of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (LogP = 0.22) is significantly lower than that of its 4-ylmethanol isomer (LogP = -0.56) [1]. This difference of 0.78 LogP units translates to a roughly 6-fold lower partition coefficient in octanol-water systems, indicating superior aqueous solubility and potentially more favorable pharmacokinetic properties for lead optimization.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 0.2208 (ALogP) |
| Comparator Or Baseline | (1,3-Dimethyl-1H-pyrazol-4-yl)methanol (CAS 103946-59-4) LogP = -0.56 |
| Quantified Difference | ΔLogP = 0.78 (Target is more lipophilic) |
| Conditions | In silico ALogP prediction |
Why This Matters
Procurement decisions in early drug discovery are influenced by fragment lipophilicity; this specific isomer offers a balanced LogP profile that may avoid the excessive polarity and potential solubility issues of the 4-ylmethanol analog.
- [1] Molbase. (n.d.). (1,3-Dimethyl-1H-pyrazol-5-yl)methanol (CAS 57012-20-1) Physicochemical Data. Retrieved from molbase.cn. View Source
